Pashanone

Overview

Description

Molecular Structure Analysis

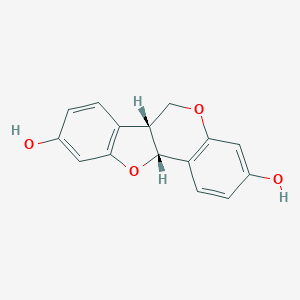

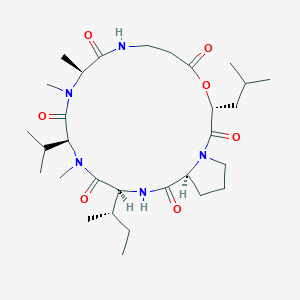

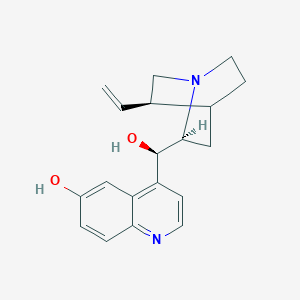

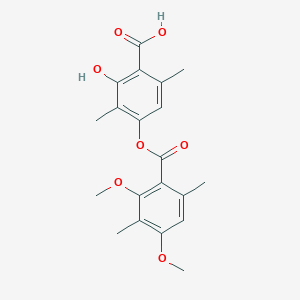

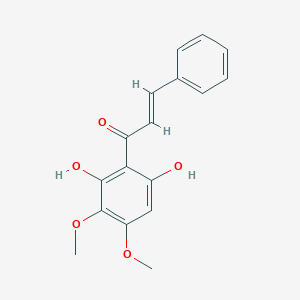

The molecular formula of Pashanone is C17H16O5 . The structure consists of a β-sandwich subdomain followed by α-helical segments .Chemical Reactions Analysis

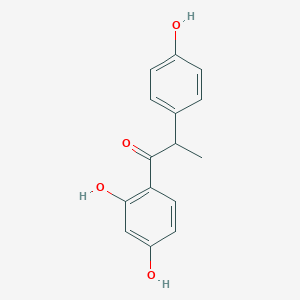

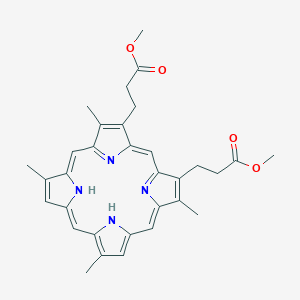

Pashanone, as a chalcone, is an α,β-unsaturated ketone. Chalcones are important intermediates of the flavonoid biosynthetic pathway . They have a radical quenching property due to the presence of phenolic groups .Physical And Chemical Properties Analysis

The molecular weight of Pashanone is 300.30 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors .Scientific Research Applications

Chemotaxonomic Significance : Pashanone was identified in Polygonum ferrugineum, marking the first report of a homoisoflavanone in the Polygonum genus and the Polygonaceae family. This discovery has chemotaxonomic implications, indicating the potential of pashanone as a chemotaxonomic marker for these groups (López et al., 2006).

Cytotoxic Activity Studies : Pashanone has been isolated from various plants like Miliusa sinensis and studied for its cytotoxic activities. These studies contribute to understanding the potential therapeutic applications of pashanone in treating various diseases (Thủy et al., 2011).

Antifungal Properties : Research has revealed that pashanone exhibits potent antifungal activities against various human pathogenic fungi, indicating its potential use in antifungal treatments (Lee et al., 2016).

Biological Significance in Plant Species : The isolation of pashanone from plants like Persicaria lapathifolia and its subsequent studies highlight its biological significance in these species, contributing to a deeper understanding of plant biochemistry and potential applications (Hailemariam et al., 2018).

Role in Signal Pathway Inhibition : Pashanone's action on the calcineurin pathway of Cryptococcus neoformans, as identified in plant extracts, suggests its role in inhibiting specific signaling pathways, which could have therapeutic implications (Lee et al., 2016).

Future Directions

Mechanism of Action

Target of Action

Pashanone is a compound isolated from Lindera erytbrocarpa Makino (Lauraceae) The primary targets of Pashanone are not explicitly mentioned in the available literature

Mode of Action

It is known to exhibit cytotoxic activity

Result of Action

Pashanone has been reported to possess moderate antifungal activity . It also exhibits cytotoxic activity , indicating that it may have potential applications in cancer treatment.

properties

IUPAC Name |

(E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDNSLPRNTZIKF-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pashanone | |

CAS RN |

42438-78-8 | |

| Record name | Pashanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042438788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PASHANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is pashanone and where is it found?

A1: Pashanone is a naturally occurring chalcone primarily found in plants like Miliusa sinensis [, ], Andrographis paniculata [], and Polygonum persicaria []. It is a secondary metabolite and its presence in these plants is considered a chemotaxonomic marker, particularly within the genus Polygonum [].

Q2: What is the chemical structure of pashanone?

A2: Pashanone (2′,4′-dihydroxy-3,4,6′-trimethoxychalcone) has the molecular formula C18H18O6 and a molecular weight of 330 g/mol [, ]. Its structure has been elucidated through various spectroscopic techniques including IR, HR-MS, EI-MS, and 1D and 2D NMR [, , ].

Q3: Does pashanone exhibit any biological activities?

A3: Yes, studies have shown that pashanone displays several biological activities:

- Cytotoxic activity: Extracts of Miliusa sinensis containing pashanone exhibited cytotoxic activity [].

- Antimicrobial activity: Pashanone demonstrated significant antibacterial activity against Staphylococcus aureus, with its activity being comparable to the reference drug, clotrimazole [].

- Antifungal activity: Pashanone showed potent antifungal activities against various human pathogenic fungi, specifically by inhibiting the calcineurin pathway in Cryptococcus neoformans [].

Q4: What analytical techniques are used to study pashanone?

A4: Various methods are employed to isolate, identify, and quantify pashanone. These include:

- Extraction: Methanol is commonly used for extraction, followed by solvent-solvent partitioning [].

- Chromatography: Different chromatographic techniques such as RP-MPLC, VLC, TLC, gel filtration on Sephadex LH-20, and RP-HPLC are utilized for purification [, ].

- Spectroscopy: Structure elucidation relies heavily on spectroscopic methods like IR, HR-MS, EI-MS, 1D and 2D NMR [, , , ].

Q5: Is there any research on the synthesis of pashanone?

A6: Yes, pashanone and its isomers have been successfully synthesized. These syntheses typically start with 3,4,5-trimethoxyphenol and cinnamoyl chloride as starting materials [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.